N-(3-methyl-4-{[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide
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Overview
Description
N-(3-methyl-4-{[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide is a complex organic compound that belongs to the class of quinolone derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a sulfamoyl group, and a propionamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-{[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Introduction of the Isopentyl Group: The quinoline core is then alkylated with an isopentyl halide under basic conditions.
Sulfamoylation: The resulting intermediate is treated with sulfamoyl chloride to introduce the sulfamoyl group.
Amidation: Finally, the compound undergoes amidation with propionic acid or its derivatives to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-{[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The sulfamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methyl-4-{[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-{[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propionamide: A similar compound with a propionamide moiety but lacking the sulfamoyl group.
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Another related compound with a benzamide group instead of the propionamide group.
Uniqueness
N-(3-methyl-4-{[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide is unique due to the presence of both the sulfamoyl and propionamide groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[3-methyl-4-[[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-5-23(28)25-19-8-10-22(17(4)14-19)32(30,31)26-20-7-9-21-18(15-20)6-11-24(29)27(21)13-12-16(2)3/h7-10,14-16,26H,5-6,11-13H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWUHKVBZFEIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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